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Abstract

Maximin H5 is a 20-amino acid anionic antimicrobial peptide originally isolated from the skin
and brain of the Chinese frog, Bombina maxima.[1] Its unique anionic nature, in contrast to the
more common cationic antimicrobial peptides, has garnered significant interest for its potential
therapeutic applications. This document provides a comprehensive overview of the primary
amino acid sequence of Maximin H5, its physicochemical properties, and its proposed
mechanism of action against various pathogens. Detailed experimental protocols for key
assays and quantitative data on its antimicrobial efficacy are presented to facilitate further
research and development.

Primary Amino acid Sequence and Physicochemical
Properties

The primary amino acid sequence of the native, C-terminally amidated form of Maximin H5
(MH5N) is:

lle-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Ser-Asp-Thr-Leu-Asp-Asp-Val-Leu-Gly-lle-Leu-NHz[1][2]

A deamidated form (MH5C) with a carboxyl group at the C-terminus also exists and exhibits
different antimicrobial activity profiles.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15562813?utm_src=pdf-interest
https://www.benchchem.com/product/b15562813?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177746/
https://www.benchchem.com/product/b15562813?utm_src=pdf-body
https://www.benchchem.com/product/b15562813?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177746/
https://www.medchemexpress.com/maximin-h5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177746/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Molecular Weight ~2 kDa [1]

Amino Acid Composition 20 residues [1]
Anionic (due to three aspartate

Net Charge residues and no basic [1]
residues)
a-helical in the presence of

Structure [1][3]
membranes

] Amidated (Native, MH5N) or
C-terminus [1]

Deamidated (MH5C)

Antimicrobial Activity

Maximin H5 has demonstrated activity against a range of microorganisms, with its efficacy

being influenced by its C-terminal modification and the target organism.
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Organism Peptide MIC (pM) MBIC (uM) MBEC (pM) Reference
Staphylococc
MH5N 80 - - [1]
us aureus
Staphylococc
Py MH5 90 - - [4]
us aureus
Escherichia
_ MH5C 90 - - [1]
coli
Escherichia
i MH5C-Cys 920 - - [1]
coli

Escherichia MH5C-Cys-

) 40 300 500 [1]

coli PEG 5 kDa
Pseudomona

) MH5C 90 - - [1]
S aeruginosa
Pseudomona

, MH5C-Cys 90 - - [1]
s aeruginosa
Pseudomona  MH5C-Cys-

) 40 300 500 [1]
S aeruginosa PEG 5 kDa
T98G glioma

] MH5N ECso =125 - - [3][5]

cell line

MIC: Minimum Inhibitory Concentration MBIC: Minimum Biofilm Inhibition Concentration MBEC:
Minimum Biofilm Eradication Concentration ECso: Half maximal effective concentration

Mechanism of Action: A Membrane-Targeted
Approach

The primary mechanism of action for Maximin H5 is the direct disruption of microbial cell
membranes.[6] Unlike many antimicrobial peptides that rely on electrostatic attraction to
negatively charged membranes, the anionic Maximin H5 is proposed to function through a
"carpet model" or a "tilted peptide" mechanism.[1][4]
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In this model, the peptide monomers initially bind to and accumulate on the surface of the
bacterial membrane. Once a threshold concentration is reached, the peptides cooperatively
disrupt the membrane integrity, leading to pore formation and cell lysis. The high hydrophobicity
of Maximin H5 facilitates its insertion into the lipid bilayer.[1] The a-helical structure, adopted
upon interaction with the membrane, is crucial for its membranolytic activity.[1][3]
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Caption: Proposed "carpet model" mechanism of action for Maximin H5.

Experimental Protocols
Peptide Synthesis and Purification

Maximin H5 and its analogues are typically synthesized using solid-phase peptide synthesis
(SPPS). The crude peptide is then purified by reverse-phase high-performance liquid
chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass
spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[7][8]
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Solid-Phase Peptide Synthesis
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Caption: General workflow for Maximin H5 synthesis and purification.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. A two-fold serial dilution of the
peptide is prepared in a 96-well microtiter plate. A standardized suspension of the target
microorganism is added to each well. The plate is incubated under appropriate conditions (e.g.,
37°C for 18-24 hours). The MIC is defined as the lowest concentration of the peptide that
completely inhibits visible growth of the microorganism.[1]

Minimum Biofilm Inhibition Concentration (MBIC) and
Minimum Biofilm Eradication Concentration (MBEC)
Assays

These assays are performed to evaluate the anti-biofilm activity of the peptide.
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o MBIC: The peptide is added to the wells of a microtiter plate simultaneously with the bacterial
inoculum. After incubation to allow for biofilm formation, the planktonic bacteria are removed,
and the remaining biofilm is quantified (e.g., by crystal violet staining). The MBIC is the
lowest peptide concentration that prevents biofilm formation.[1][7]

 MBEC: Pre-formed biofilms are treated with various concentrations of the peptide. After an
incubation period, the viability of the bacteria within the biofilm is assessed. The MBEC is the
lowest peptide concentration required to eradicate the established biofilm.[1][7]

Conclusion

Maximin H5 presents a compelling case for further investigation as a novel antimicrobial agent.
Its anionic nature and distinct membrane-disrupting mechanism may offer advantages in
overcoming resistance to conventional antibiotics. The data and protocols presented in this
guide provide a solid foundation for researchers and drug developers to explore the full
therapeutic potential of this unique amphibian-derived peptide. Future studies could focus on
optimizing its activity, delivery, and stability for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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maximin-h5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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